molecular formula C20H20Cl2N4O2S B2502848 2-(2,4-dichlorophenoxy)-N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 391952-61-7

2-(2,4-dichlorophenoxy)-N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No.: B2502848
CAS No.: 391952-61-7
M. Wt: 451.37
InChI Key: BCBKRZCCOQLONA-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H20Cl2N4O2S and its molecular weight is 451.37. The purity is usually 95%.
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Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide , with CAS number 391952-61-7, is a synthetic derivative that exhibits notable biological activities, particularly in the fields of agriculture and medicine. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications.

  • Molecular Formula : C20_{20}H20_{20}Cl2_{2}N4_{4}O2_{2}S
  • Molecular Weight : 451.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole moiety is known for its role in inhibiting certain enzymes and pathways involved in cell proliferation and survival. Research indicates that compounds containing triazole structures can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:

  • In vitro assays showed significant inhibition of cell proliferation in breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines with IC50_{50} values ranging from 0.67 µM to 1.95 µM .
  • The compound was also evaluated for its ability to inhibit key signaling pathways associated with cancer progression, such as the EGFR and Src pathways.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In particular:

  • It exhibited antibacterial activity against Xanthomonas oryzae, a pathogen affecting rice crops .
  • The structure of the compound suggests potential fungicidal properties, which warrant further investigation into its efficacy against fungal pathogens.

Case Studies

  • Anticancer Efficacy : A study conducted by Zhang et al. synthesized several derivatives based on the triazole scaffold and tested them against multiple cancer cell lines. The most potent derivative displayed an IC50_{50} of 1.18 µM against HEPG2 liver cancer cells, outperforming traditional chemotherapeutics .
  • Agricultural Applications : In agricultural trials, derivatives of this compound were tested for their nematicidal effects against Meloidogyne incognita. Results indicated moderate efficacy, suggesting potential as a biopesticide .

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50_{50} Value (µM)Reference
AnticancerMCF7 (Breast Cancer)0.87
AnticancerHCT116 (Colon Cancer)0.80
AnticancerPC3 (Prostate Cancer)0.67
AntimicrobialXanthomonas oryzaeModerate
NematocideMeloidogyne incognitaModerate

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O2S/c1-3-29-20-25-24-18(26(20)15-6-4-5-13(2)9-15)11-23-19(27)12-28-17-8-7-14(21)10-16(17)22/h4-10H,3,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBKRZCCOQLONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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